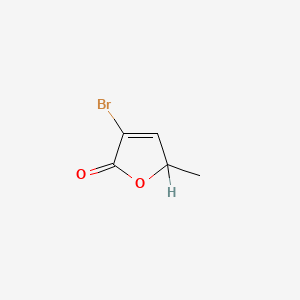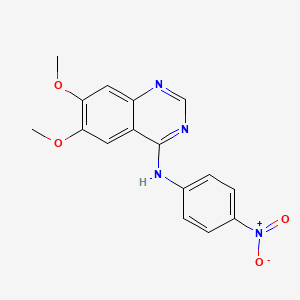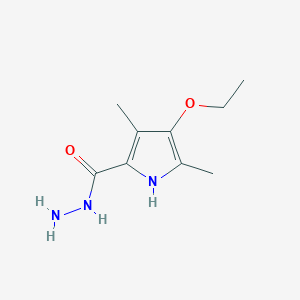
4-Thiomorpholineacetamide
Overview
Description
4-Thiomorpholineacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound with a thiomorpholine ring and an acetamide group attached to it. In
Scientific Research Applications
Antimicrobial Activity
4-Thiomorpholineacetamide derivatives have been explored for their antimicrobial properties. A study by Kardile & Kalyane (2010) synthesized thiomorpholine derivatives and tested them for antimicrobial activity. They found these compounds to exhibit significant antimicrobial effects, suggesting potential applications in developing new antimicrobial agents (Kardile & Kalyane, 2010).
Building Blocks in Medicinal Chemistry
Walker & Rogier (2013) described the preparation of novel bridged bicyclic thiomorpholines, highlighting their importance as building blocks in medicinal chemistry. These compounds have shown interesting biological profiles, indicating their utility in the development of new medicinal compounds (Walker & Rogier, 2013).
DPP-IV Inhibitors
Han et al. (2012) designed and synthesized thiomorpholine-bearing compounds as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds showed promising in vitro DPP-IV inhibition, indicating their potential in therapeutic applications, especially for conditions like diabetes (Han et al., 2012).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of thiomorpholine derivatives for various applications. For instance, Demirci et al. (2017) synthesized new hybrid compounds involving thiomorpholine and evaluated their antimicrobial and antioxidant activities, demonstrating their potential in pharmaceutical development (Demirci et al., 2017).
Catalytic Applications
Ilgin, Ozay, & Ozay (2019) studied a novel hydrogel containing a thioether group derived from thiomorpholine for the preparation of gold nanoparticles. This study illustrates the potential use of thiomorpholine derivatives in catalytic applications and nanotechnology (Ilgin, Ozay, & Ozay, 2019).
properties
IUPAC Name |
2-thiomorpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c7-6(9)5-8-1-3-10-4-2-8/h1-5H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHYXZOIQGMJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597141 | |
| Record name | 2-(Thiomorpholin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiomorpholinoacetamide | |
CAS RN |
765242-43-1 | |
| Record name | 2-(Thiomorpholin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



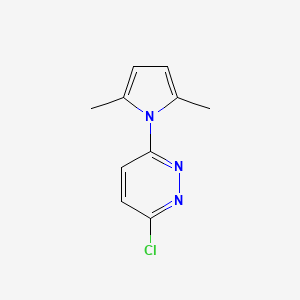
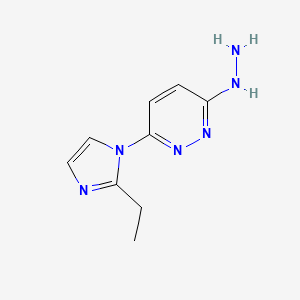
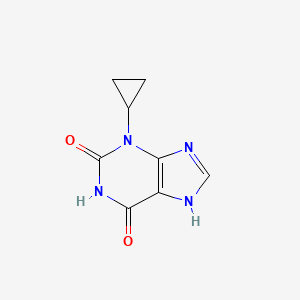


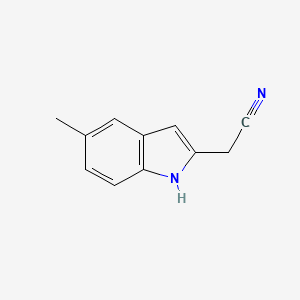
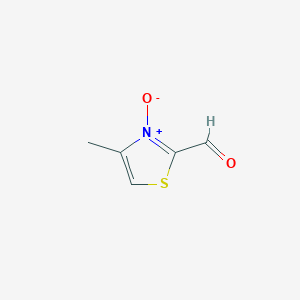
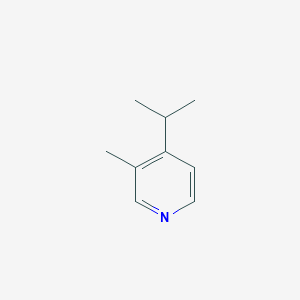
![2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B3357879.png)

